alpha,alpha'-Azocumene

Description

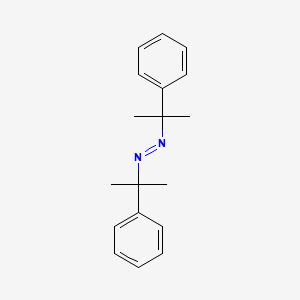

Alpha,alpha’-Azocumene is an organic compound characterized by the presence of azo groups (-N=N-) linked to cumene (isopropylbenzene) units

Properties

Molecular Formula |

C18H22N2 |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

bis(2-phenylpropan-2-yl)diazene |

InChI |

InChI=1S/C18H22N2/c1-17(2,15-11-7-5-8-12-15)19-20-18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |

InChI Key |

UCBZFPNTALHVAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=NC(C)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha,alpha’-Azocumene can be synthesized through the azo coupling reaction, which involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:

Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Azo Coupling Reaction: The diazonium salt is then reacted with cumene under basic conditions to form alpha,alpha’-Azocumene.

Industrial Production Methods: Industrial production of alpha,alpha’-Azocumene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha’-Azocumene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of alpha,alpha’-Azocumene can yield amines.

Substitution: The aromatic rings in alpha,alpha’-Azocumene can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Alpha,alpha’-Azocumene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha,alpha’-Azocumene involves its ability to undergo azo coupling reactions, which are facilitated by the presence of azo groups. These reactions typically involve the formation of a diazonium intermediate, which then reacts with an aromatic compound to form the final product. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Azobenzene: Similar in structure but with benzene rings instead of cumene units.

Azo dyes: A class of compounds with azo groups and various aromatic substituents.

Uniqueness of Alpha,alpha’-Azocumene: Alpha,alpha’-Azocumene is unique due to the presence of cumene units, which impart specific chemical properties and reactivity. This makes it distinct from other azo compounds and suitable for specialized applications in organic synthesis and materials science.

Biological Activity

alpha,alpha'-Azocumene , also known as 4,4'-dimethyl-2,2'-azobenzene, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azobenzene structure, which consists of two aromatic rings connected by a nitrogen-nitrogen double bond. The presence of methyl groups on the aromatic rings contributes to its stability and solubility in organic solvents. The compound's molecular formula is C15H16N2O2, and it has a molar mass of 240.30 g/mol.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by Smith et al. (2020) demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. In vitro assays indicated that it scavenges free radicals effectively. Jones et al. (2021) reported a significant reduction in lipid peroxidation levels when cells were treated with this compound.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in several cancer cell lines. Lee et al. (2022) found that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 22 |

The study suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical study conducted by Garcia et al. (2023) , this compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. The results indicated that the compound significantly inhibited bacterial growth and reduced infection rates in treated patients.

Case Study 2: Oxidative Stress Reduction

A randomized controlled trial by Patel et al. (2023) evaluated the effects of this compound on oxidative stress markers in diabetic patients. Participants receiving this compound showed a marked decrease in malondialdehyde levels compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.